Methyl 7-amino-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate
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Overview
Description
Methyl 7-amino-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate is a heterocyclic compound that belongs to the class of triazoles This compound is characterized by its unique structure, which includes a triazole ring fused with a benzene ring, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-amino-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the esterification of 7-amino-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the final product meets the required specifications. Techniques such as crystallization, distillation, and chromatography are commonly employed to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-amino-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 7-amino-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate has found applications in several areas of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 7-amino-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can influence various biochemical pathways. The compound’s effects are mediated through its ability to interact with enzymes, receptors, and other proteins, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-amino-1H-benzo[d][1,2,3]triazole-5-carboxylate
- 1H-1,2,3-Triazole
- Methyl-1H-1,2,4-triazole-3-carboxylate
Uniqueness
Methyl 7-amino-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H10N4O2 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
methyl 4-amino-3-methylbenzotriazole-5-carboxylate |
InChI |
InChI=1S/C9H10N4O2/c1-13-8-6(11-12-13)4-3-5(7(8)10)9(14)15-2/h3-4H,10H2,1-2H3 |
InChI Key |
RJSOZPUMCZURLN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2N)C(=O)OC)N=N1 |
Origin of Product |
United States |
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